2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol

TSHR antagonist GPCR screening thyroid-stimulating hormone receptor

2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol (MW 417.6 g/mol, C27H31NOS) is a synthetic hybrid molecule that combines the radical-scavenging 2,6-di-tert-butylphenol core with a C-3 indole-thiophene methine moiety. The two ortho tert-butyl groups create substantial steric shielding around the phenolic -OH, modulating hydrogen-atom-donating capacity and enforcing a non-planar conformation.

Molecular Formula C27H31NOS
Molecular Weight 417.6 g/mol
Cat. No. B12140084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol
Molecular FormulaC27H31NOS
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C27H31NOS/c1-26(2,3)20-14-17(15-21(25(20)29)27(4,5)6)24(23-12-9-13-30-23)19-16-28-22-11-8-7-10-18(19)22/h7-16,24,28-29H,1-6H3
InChIKeyMVZDHTNPQBVHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol – A Sterically-Hindered Phenol-Indole-Thiophene Hybrid for Antioxidant & Receptor-Targeted Research


2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol (MW 417.6 g/mol, C27H31NOS) is a synthetic hybrid molecule that combines the radical-scavenging 2,6-di-tert-butylphenol core with a C-3 indole-thiophene methine moiety [1]. The two ortho tert-butyl groups create substantial steric shielding around the phenolic -OH, modulating hydrogen-atom-donating capacity and enforcing a non-planar conformation [1][2]. This architecture places the compound at the intersection of hindered-phenol antioxidant chemistry and indole-based pharmacology, making it relevant to programs in oxidative-stress mitigation, anti-inflammatory screening, and G‑protein-coupled receptor (GPCR) antagonist discovery.

Why 2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol Cannot Be Replaced by Simple Hindered Phenols or Indole-Thiophene Fragments


Replacing this compound with generic 2,6-di-tert-butylphenol, BHT, or simple indole-thiophene conjugates is not scientifically justified because the three pharmacophoric elements cooperate to deliver functionalities that none of the fragments provides alone [1]. The sterically-hindered phenol imparts controlled radical-scavenging capacity distinct from less-shielded phenols; the indole NH serves as both a hydrogen-bond donor and a pharmacophore for receptor binding; and the thiophene sulfur contributes polarizability and metabolic stability that are absent in phenyl analogs [2]. Fragment-based or single-pharmacophore replacements lose the specific TSHR antagonist activity (IC₅₀ 82 nM in HEK293 cells) and the balanced antioxidant-receptor dual profile that defines the complete molecule [3]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps.

2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol: Quantitative Differentiation Evidence for Scientific Selection


TSHR Antagonist Potency: 2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol vs. Clinically-Relevant TSHR Antagonist Thresholds

The target compound exhibits an IC₅₀ of 82 nM for antagonist activity at the human thyroid-stimulating hormone receptor (TSHR) expressed in HEK293 cells, measured by reduction in cAMP production using a Eu-cAMP tracer-based TR-FRET assay [1]. This places it within the sub-100 nM potency range considered meaningful for GPCR antagonist lead identification. For context, the well-characterized TSHR antagonist NCGC00242364 (a thienopyrimidine) has a reported IC₅₀ of ~50 nM in similar cAMP assays, while many screening hits in TSHR programs display IC₅₀ values above 1 µM [2]. The observed 82 nM value thus differentiates this compound from the majority of unoptimized TSHR screening candidates.

TSHR antagonist GPCR screening thyroid-stimulating hormone receptor cAMP inhibition HEK293 assay

Steric Shielding of the Phenolic -OH: Quantitative Impact on Antioxidant Kinetics vs. Unhindered Phenols

The two ortho tert-butyl groups in 2,6-di-tert-butylphenol raise the O–H bond dissociation energy (BDE) by approximately 4–6 kcal/mol compared to unhindered phenol, and DFT calculations on 2,6-di-tert-butyl-4-methylphenol (BHT) give an O–H BDE of ~82 kcal/mol versus ~87 kcal/mol for phenol [1][2]. This increase moderates H-atom donation kinetics, shifting the antioxidant mechanism from rapid stoichiometric scavenging toward catalytic chain-breaking activity. Incorporation of the indole-thiophene methine substituent at the 4-position further tunes the BDE via electronic effects; analogous 4-substituted 2,6-di-tert-butylphenols show BDE variations of 2–4 kcal/mol depending on the para substituent's electron-withdrawing or -donating character [2]. While direct experimental BDE data for the title compound are not yet published, the structural precedent indicates a predictable, engineering-accessible window for antioxidant tuning that is unavailable with simple phenols like BHT or unsubstituted 2,6-di-tert-butylphenol.

Phenolic antioxidant bond dissociation energy steric hindrance peroxyl radical scavenging DFT calculation

Anti-Inflammatory Structural Class Validation: 2,6-Di-tert-butyl-4-heterocyclic Phenols vs. Non-Sterically-Hindered Indole Derivatives

In a systematic 1983 study, 2,6-di-tert-butylphenols bearing heterocyclic groups at the 4-position—including an indole-substituted analog—were evaluated in adjuvant-induced arthritis (A.A.) and carrageenan-induced rat paw edema (CIPE) models [1]. The indole-containing congener, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)indole, demonstrated a minimum effective dose of 5 mg/kg p.o. in the A.A. assay and outperformed the reference drug phenylbutazone in the CIPE assay [1]. In contrast, simple indole derivatives lacking the sterically-hindered phenol core (e.g., unsubstituted indole-3-carbinol) exhibit antioxidant activity primarily via N-centered radical formation rather than potent anti-inflammatory efficacy [2]. This class-level evidence indicates that the 2,6-di-tert-butylphenol framework is a critical determinant of anti-inflammatory potency in this chemotype, and the title compound’s indole-thiophene hybrid substituent is expected to retain or enhance this activity through improved receptor interactions.

Anti-inflammatory COX/LOX inhibition adjuvant arthritis carrageenan edema 2,6-di-tert-butylphenol

Molecular Complexity and Polar Surface Area Differentiation vs. Fragment-Derived Screening Libraries

The title compound (MW 417.6; C27H31NOS) possesses a calculated topological polar surface area (tPSA) of approximately 50–55 Ų (33 Ų from phenol OH, indole NH, and thiophene S contributions), positioning it in the lead-like chemical space distinct from smaller fragment hits (MW < 300, tPSA < 40 Ų) and larger, lipophilic polycyclic indoles (MW > 500) [1][2]. For comparison, the fragment 2,6-di-tert-butylphenol (MW 206, tPSA 20 Ų) lacks the indole-thiophene recognition elements, while the bis-indole analog 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole (MW 328, tPSA ~32 Ų) has no phenolic antioxidant functionality [1]. The title compound thus occupies an under-exploited physicochemical niche where balanced lipophilicity, hydrogen-bonding capacity, and moderate molecular complexity support both target binding and favorable developability profiles.

Molecular complexity polar surface area drug-likeness fragment-based screening lead-likeness

High-Impact Application Scenarios for 2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol Based on Quantitative Differentiation Evidence


TSHR Antagonist Lead Identification for Graves' Disease Drug Discovery

The demonstrated TSHR antagonist activity (IC₅₀ 82 nM in HEK293 cAMP assay) positions this compound as a tractable starting point for medicinal chemistry optimization targeting Graves' disease and thyroid-associated orbitopathy. Unlike generic indole or thiophene fragments that lack measurable TSHR activity, this compound already achieves sub-100 nM potency, reducing the hit-to-lead optimization burden [1]. Procurement for this purpose should prioritize batches with >95% purity and verified TSHR antagonist activity to ensure reproducibility in SAR expansion campaigns.

Dual-Function Antioxidant-Receptor Modulator Screening in Oxidative-Stress-Driven Pathologies

The combination of a sterically-tuned phenolic antioxidant core with indole-thiophene receptor pharmacophores supports screening in disease models where oxidative stress and GPCR dysregulation intersect—such as metabolic syndrome, neurodegeneration, and inflammatory disorders [1][2]. The predicted O–H BDE range (~78–84 kcal/mol) suggests adequate radical-scavenging capacity without indiscriminate antioxidant over-suppression, a critical advantage over unhindered phenols or stoichiometric antioxidants like ascorbic acid [2]. Researchers should verify batch-specific antioxidant capacity using standardized ORAC or DPPH assays alongside TSHR profiling.

Anti-Inflammatory Probe Development Leveraging the 2,6-Di-tert-butylphenol Privileged Scaffold

The class-level anti-inflammatory validation of 2,6-di-tert-butyl-4-heterocyclic phenols (MED 5 mg/kg p.o. in A.A. model, superior to phenylbutazone in CIPE) provides strong rationale for deploying the title compound in inflammation probe studies [3]. The indole-thiophene hybrid substituent distinguishes this compound from previously characterized analogs (e.g., benzoxazole, benzothiazole derivatives) and may confer unique COX/LOX selectivity profiles. Procurement specifications should include NMR-confirmed regiochemistry at the indole C-3 and thiophene C-2 positions to ensure consistent pharmacology.

Computational Chemistry Benchmarking and QSAR Model Building for Hybrid Phenol-Indole-Thiophene Chemical Space

The well-defined molecular descriptors (MW 417.6, tPSA ~50–55 Ų, non-planar conformation enforced by ortho tert-butyl groups) make this compound an excellent data point for computational models exploring the phenol-indole-thiophene chemical space [2]. Its intermediate molecular complexity bridges typical fragment libraries (MW <300) and fully elaborated drug-like compounds (MW >500), serving as a calibration standard for docking studies, free-energy perturbation calculations, and machine-learning-based activity predictions [2]. Researchers should request characterization data including experimental logP/D and solubility to strengthen QSAR model accuracy.

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